Angiotensin I, human

Receptor Pharmacology Binding Affinity AT1 Receptor

Angiotensin I human is the direct renin-cleavage product of angiotensinogen and the essential precursor to angiotensin II. Researchers rely on this decapeptide as the definitive substrate for ACE and chymase conversion assays, particularly in human tissue models where both pathways operate. As a NIST SRM 998 calibrant, it enables metrologically traceable plasma renin activity (PRA) quantification. Distinct receptor affinities and processing kinetics make it non-substitutable with other RAS peptides. Procure to ensure experimental specificity in cardiovascular and hypertension research.

Molecular Formula C62H89N17O14
Molecular Weight 1296.5 g/mol
Cat. No. B8082335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I, human
Molecular FormulaC62H89N17O14
Molecular Weight1296.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)
InChIKeyORWYRWWVDCYOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin I, Human: Key Properties and Position in the Renin–Angiotensin Cascade


Angiotensin I, human (CAS 9041-90-1) is a decapeptide hormone (sequence DRVYIHPFHL) produced from angiotensinogen via renin-mediated cleavage [1]. It possesses minimal direct biological activity and functions primarily as the immediate precursor to the potent vasoconstrictor angiotensin II (Ang II) [2]. As a fundamental substrate and calibrant, its procurement for research requires understanding of its specific biochemical properties relative to downstream angiotensin peptide fragments, which exhibit distinct receptor affinities, enzymatic processing kinetics, and functional profiles.

Why Angiotensin I, Human Cannot Be Interchanged with Other Angiotensin Peptides


Generic substitution of angiotensin I with other RAS peptides (e.g., Angiotensin II, Angiotensin-(1-7)) is scientifically invalid due to profound differences in molecular pharmacology, receptor engagement, and functional outcomes. Angiotensin I is the primary substrate for angiotensin-converting enzyme (ACE) and chymase, with its biological effect dependent upon tissue-specific conversion to Ang II, whereas Ang II acts directly as a potent agonist at AT1 receptors [1]. Additionally, peptide length directly impacts receptor binding: the decapeptide Ang I exhibits markedly lower affinity for AT1 receptors than the octapeptide Ang II, and its interactions with alternative angiotensin receptors (e.g., AT2, Mas) differ significantly from other fragments [2]. Consequently, selecting the correct peptide is essential for achieving experimental specificity, as the following evidence quantifies these critical distinctions.

Quantitative Differentiation of Angiotensin I, Human: Comparative Evidence for Scientific Selection


Receptor Binding: Low AT1 Affinity Distinguishes Angiotensin I from Angiotensin II

Angiotensin I exhibits approximately 100-fold lower affinity for the AT1 receptor compared to Angiotensin II. This is evidenced by binding competition studies in guinea pig liver membranes expressing AT1 receptors [1]. A functional study in the human forearm corroborates this differential pharmacology, reporting EC50 values of 5.6 nmol/L for Ang I and 3.6 nmol/L for Ang II in mediating vasoconstriction [2].

Receptor Pharmacology Binding Affinity AT1 Receptor Peptide Comparator

Enzymatic Conversion: Angiotensin I as the Distinct, Primary Substrate for ACE and Chymase

Angiotensin I is the obligate substrate for Angiotensin II generation, but its processing exhibits species- and pathway-specific differences. In human arteries, ACE accounts for only 30-40% of Ang I-to-II conversion, with the remainder attributed to chymase [1]. This contrasts with rodent vessels where ACE is the sole pathway for conversion [1]. Furthermore, ACE exhibits differential affinity for its substrates: the Michaelis constant (Km) for Angiotensin I is approximately 16 µmol/L, which is 80-fold higher (lower affinity) than for bradykinin (Km ≈ 0.2 µmol/L) [2].

Enzymology ACE Chymase Substrate Specificity Vascular Biology

Functional Efficacy in vivo: Equivalent Maximal Vasoconstriction Despite Divergent Pathways

Despite being a precursor requiring enzymatic conversion, Angiotensin I achieves a maximal vasoconstrictor effect in the human forearm comparable to that of Angiotensin II. A clinical study reported that Ang I and Ang II caused a maximal decrease in forearm blood flow (FBF) of 71±4% and 75±4%, respectively, with similar potencies [1]. Notably, this occurs even though only 36% (range 18-57%) of arterially delivered Ang I is converted to Ang II locally [1].

Vascular Function Pharmacodynamics in vivo Human Forearm Model

Physicochemical Characterization: NIST SRM 998 as the Metrological Standard for Angiotensin I

For quantitative applications requiring metrological traceability, Angiotensin I (human) is available as a certified Standard Reference Material (NIST SRM 998) . This standard is characterized for purity via HPLC with confirmation by NMR . This level of metrological rigor distinguishes Angiotensin I from many other angiotensin peptides that may lack such a universally recognized, commutable reference standard, thereby reducing inter-laboratory variability in assay calibration.

Analytical Chemistry HPLC Standard Reference Material Metrology Quality Control

Peptide Half-Life: Differential Plasma Stability Relative to Angiotensin II

Angiotensin I and Angiotensin II exhibit distinct in vivo stabilities. While precise comparative human half-life data for Ang I in circulation is complex due to its rapid local conversion, Ang II has a reported circulating half-life of approximately 0.5 minutes in pigs [1]. Angiotensin I's biological half-life in human is reported to be 15 minutes, compared to 90 minutes for Angiotensin II [2]. This discrepancy in reported half-lives highlights the importance of considering local versus systemic metabolism when selecting an angiotensin peptide for in vivo studies.

Pharmacokinetics Peptide Stability Half-Life in vivo Metabolism

Evidence-Based Applications for Angiotensin I, Human in Research and Assay Development


Calibration and Standardization of Renin Activity Assays

Angiotensin I is the direct product of renin-mediated cleavage of angiotensinogen, making it the essential calibrant for plasma renin activity (PRA) assays. The availability of NIST SRM 998 provides a metrologically traceable standard, enabling accurate quantification and harmonization of renin measurements across clinical laboratories and research studies. This is critical for diagnosing and managing hypertension and other RAS-related disorders .

Investigating ACE- and Chymase-Dependent Pathways in Human Vascular Tissue

Given that human arteries utilize both ACE and chymase for Ang I-to-II conversion (unlike rodent vessels), Angiotensin I is the preferred substrate for ex vivo and in vivo studies aimed at dissecting these pathways. By using specific inhibitors (e.g., captopril for ACE, chymostatin for chymase), researchers can quantify the contribution of each enzyme to local Ang II generation and vascular tone in human tissue models [1].

Studying Local (Tissue-Based) Renin-Angiotensin System Activity

The functional equivalence of Ang I and Ang II in causing vasoconstriction in the human forearm, despite only partial conversion, demonstrates the high efficiency of in situ Ang II generation. Angiotensin I is therefore an ideal probe for investigating the activity and physiological significance of the local or tissue RAS, distinct from the circulating endocrine system [2].

HPLC Method Development and Peptide Quantification

Angiotensin I serves as a model peptide for developing and validating HPLC and LC-MS/MS methods for peptide analysis. Its well-defined sequence, established purity standards (SRM 998), and relevance as a biomarker make it a robust choice for optimizing separation conditions, assessing column performance, and establishing quantitative workflows for angiotensin and other peptide hormones [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiotensin I, human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.